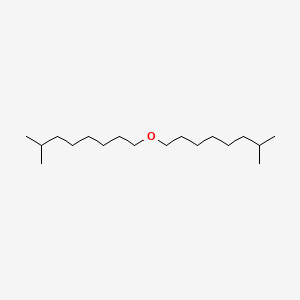

Diisononyl ether

CAS No.: 101462-48-0

Cat. No.: VC11985048

Molecular Formula: C18H38O

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101462-48-0 |

|---|---|

| Molecular Formula | C18H38O |

| Molecular Weight | 270.5 g/mol |

| IUPAC Name | 7-methyl-1-(7-methyloctoxy)octane |

| Standard InChI | InChI=1S/C18H38O/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 |

| Standard InChI Key | QCDJXLSJVLOQDQ-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCOCCCCCCC(C)C |

| Canonical SMILES | CC(C)CCCCCCOCCCCCCC(C)C |

Introduction

Synthesis and Manufacturing Processes

The synthesis of ethers typically involves nucleophilic substitution or reductive coupling reactions. While no specific protocols for diisononyl ether are documented in the provided sources, insights can be drawn from analogous compounds. For example, dioctyl ether (CAS 629-82-3) is synthesized via reductive carbonyl coupling of aldehydes using catalysts such as molybdenum-based complexes .

Example Synthesis Pathway (Hypothetical):

-

Reductive Coupling of Nonanal:

Nonanal () undergoes reductive coupling in the presence of a silane reductant (e.g., dimethylphenylsilane) and a molybdenum catalyst.This method, analogous to dioctyl ether synthesis , could yield diisononyl ether with high efficiency under controlled conditions (e.g., 100°C in tetrachloroethane).

Key Reaction Parameters:

-

Temperature: 100–150°C

-

Catalyst: Molybdenum oxides or transition metal complexes

-

Solvent: High-boiling solvents (e.g., tetrachloroethane) to facilitate reflux .

Physicochemical Properties

While experimental data for diisononyl ether are sparse, its properties can be extrapolated from structurally similar ethers:

Research Gaps and Future Directions

The absence of peer-reviewed studies on diisononyl ether highlights critical research needs:

-

Synthetic Optimization: Developing cost-effective catalysts for large-scale production.

-

Toxicological Studies: Assessing chronic exposure effects, particularly endocrine disruption potential.

-

Material Science Applications: Exploring compatibility with biopolymers or recyclable plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume